Egfr WT/T790M-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr WT/T790M-IN-1 is a dual inhibitor targeting both the wild-type and T790M mutant forms of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the context of non-small cell lung cancer (NSCLC), where mutations in the EGFR gene, such as T790M, are known to confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) .
准备方法
The synthesis of Egfr WT/T790M-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity .
化学反应分析
Egfr WT/T790M-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
科学研究应用
Egfr WT/T790M-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants.
Biology: Helps in understanding the signaling pathways involving EGFR and its role in cell proliferation and survival.
Medicine: Investigated for its potential in overcoming resistance in NSCLC patients who have developed the T790M mutation.
Industry: Utilized in the development of new therapeutic agents targeting EGFR mutations
作用机制
Egfr WT/T790M-IN-1 exerts its effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The compound is effective against both the wild-type and T790M mutant forms of EGFR, making it a valuable tool in overcoming resistance to earlier-generation TKIs .
相似化合物的比较
Egfr WT/T790M-IN-1 is unique in its dual inhibition of both wild-type and T790M mutant EGFR. Similar compounds include:
Osimertinib: A third-generation TKI that selectively inhibits T790M mutant EGFR.
Afatinib: A second-generation TKI that targets both wild-type and mutant EGFR but is less effective against T790M.
Gefitinib and Erlotinib: First-generation TKIs that are effective against wild-type EGFR but not against T790M mutants
This compound stands out due to its ability to target both forms of EGFR, providing a broader spectrum of activity and potential therapeutic benefits.
属性
分子式 |
C23H18N6O9 |
---|---|
分子量 |
522.4 g/mol |
IUPAC 名称 |
N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30) |
InChI 键 |
PQRCJFXEOCWONW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。